molecular formula C12H19NO3 B117765 Prenalterol CAS No. 57526-81-5

Prenalterol

Cat. No.: B117765
CAS No.: 57526-81-5
M. Wt: 225.28 g/mol
InChI Key: ADUKCCWBEDSMEB-NSHDSACASA-N
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Description

Prenalterol is a cardiac stimulant that acts as a β₁ adrenoreceptor agonist . Its primary function is to enhance myocardial contractility and promote heart function.

Mechanism of Action

Target of Action

Prenalterol primarily targets the β1 adrenoreceptors . These receptors are part of the adrenergic system and play a crucial role in the regulation of heart function. When activated, they stimulate the heart to increase both the heart rate and contractility.

Mode of Action

This compound acts as an agonist at the β1 adrenoreceptors . This means it binds to these receptors and activates them, mimicking the action of natural neurotransmitters like adrenaline. The activation of β1 adrenoreceptors leads to an increase in heart rate and contractility, enhancing the pumping efficiency of the heart.

Result of Action

The primary result of this compound’s action is an increase in heart rate and contractility . This enhances the heart’s pumping efficiency, improving blood flow throughout the body. This makes this compound potentially useful in conditions where the heart’s pumping ability is compromised, such as heart failure.

Biochemical Analysis

Biochemical Properties

Prenalterol exhibits adrenergic agonist activity, which means it interacts with adrenergic receptors, specifically the β1 adrenoreceptor . These receptors are proteins that play crucial roles in biochemical reactions involving the regulation of heart function.

Cellular Effects

In the cellular context, this compound has been shown to have significant effects on heart cells. It increases the beating rate in the rat right atrium . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the β1 adrenoreceptor. As an agonist, this compound binds to this receptor, triggering a series of events that lead to the stimulation of heart function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in patients with congestive heart failure, the drug was administered intravenously in a dosage of 0.5 to 2.5 micrograms/kg body weight, and its effects were studied .

Metabolic Pathways

Given its role as a β1 adrenoreceptor agonist, it’s likely that it’s involved in pathways related to heart function and adrenergic signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane where the β1 adrenoreceptor is located. As an agonist, this compound would bind to these receptors on the cell surface to exert its effects .

Preparation Methods

The stereospecific synthesis of Prenalterol involves a fascinating approach. Here are the steps:

  • Condensation of monobenzone with the epoxide derived from α-D-glucopyranose yields the glycosylated derivative.
  • Hydrolytic removal of acetonide protecting groups, followed by cleavage of the sugar with periodate, produces an aldehyde.
  • Reduction of the aldehyde to the glycol using NaBH₄ and conversion of the terminal alcohol to the mesylate leads to this compound.

Chemical Reactions Analysis

Prenalterol undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are tailored to its specific structure. Major products formed from these reactions contribute to its pharmacological effects.

Scientific Research Applications

Researchers explore Prenalterol’s applications in:

    Cardiology: Studying its impact on heart function and contractility.

    Medicine: Investigating its potential therapeutic uses.

    Industry: Exploring its role in drug development.

Comparison with Similar Compounds

While Prenalterol is unique, it’s essential to consider similar compounds like Primidolol and Xamoterol . These comparisons provide valuable insights into its distinct properties.

Properties

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKCCWBEDSMEB-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61260-05-7 (hydrochloride)
Record name Prenalterol [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8023507
Record name Prenalterol
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57526-81-5
Record name (-)-Prenalterol
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Record name Prenalterol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenalterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13777
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Record name Prenalterol
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Record name Prenalterol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is prenalterol's primary mechanism of action?

A1: this compound primarily acts as a partial agonist of β1-adrenoceptors, mainly found in the heart. [, , , , , ] This interaction stimulates the receptors, leading to increased cardiac contractility and heart rate. [, , , , ]

Q2: Does this compound interact with β2-adrenoceptors?

A2: While this compound exhibits an affinity for both β1- and β2-adrenoceptors, its stimulatory effect is predominantly observed on β1-adrenoceptors. [, , ] Some studies suggest it might act as a weak antagonist or have minimal agonistic activity at β2-adrenoceptors. [, ]

Q3: Does this compound affect cAMP levels in the heart?

A3: Interestingly, despite its inotropic effects, this compound does not induce a significant increase in cAMP content in the cat heart, unlike the non-selective β-agonist isoprenaline. [] This finding suggests alternative pathways or a high sensitivity of the inotropic response to minimal cAMP changes might be involved.

Q4: How do the effects of this compound differ from the full agonist isoprenaline?

A4: Although both this compound and isoprenaline augment myocardial relaxation more than contraction, this compound exhibits a slower response development. [] Additionally, the effect on relaxation follows a more prolonged time course compared to its effect on contraction. []

Q5: Does this compound interact with α-adrenoceptors?

A5: Studies indicate that this compound does not exhibit functionally relevant interactions with α-adrenoceptors in the myocardium. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation in chemical databases would be required for this information.

Q7: Is there any spectroscopic data available for this compound?

A7: The papers primarily focus on this compound's pharmacological properties and do not delve into detailed spectroscopic characterization.

Q8: How stable is this compound under different conditions?

A8: The provided research does not provide comprehensive data on this compound's stability under various conditions.

Q9: What is the route of administration for this compound in the presented studies?

A9: The research papers discuss both intravenous and oral administration of this compound. [, , , , , , , , , , , , , , , , , , , , , ]

Q10: How is this compound metabolized and excreted?

A10: this compound is metabolized to varying extents in different species. [] In humans, approximately 20% of an oral dose is excreted unchanged, with the primary metabolite being the phenolic sulfate ester. [] The majority of the administered dose is excreted in the urine within 24 hours across species. []

Q11: Does this compound have a long duration of action?

A11: Compared to other inotropic agents like dobutamine, this compound demonstrates a considerably longer hemodynamic half-life. [] Animal studies suggest its inotropic effects can persist for extended periods after a single dose. []

Q12: What are the observed hemodynamic effects of this compound?

A12: this compound consistently demonstrates positive inotropic and chronotropic effects. [, , , , , , , , , , ] It increases cardiac output, stroke volume, and heart rate, while reducing left ventricular filling pressure and systemic vascular resistance. [, , , , , , , , , , ]

Q13: Has this compound been investigated for the treatment of heart failure?

A13: Yes, multiple studies explored this compound's potential in treating heart failure. [, , , , , , , , , ] While some studies show improvements in hemodynamic parameters and functional capacity, others report limited long-term benefits compared to conventional therapies.

Q14: Can this compound reverse the effects of β-blockers?

A14: this compound has been investigated as a potential antidote for β-blocker overdose or to counteract unwanted cardiac effects. [, , , ] Studies suggest it can reverse the myocardial depression induced by β-blockade, potentially acting as an effective countermeasure.

Q15: Are there any safety concerns regarding this compound use?

A15: While the provided research papers highlight the beneficial effects of this compound, they also mention potential side effects, particularly in specific patient populations or at higher doses. [, ] Some studies report tachycardia, arrhythmias, and angina as potential adverse events. [, , ]

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